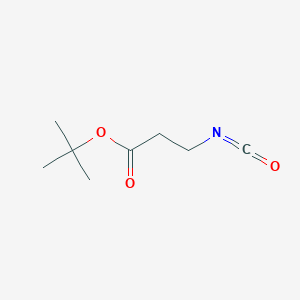

Tert-butyl 3-isocyanatopropanoate

説明

Structure

3D Structure

特性

IUPAC Name |

tert-butyl 3-isocyanatopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-8(2,3)12-7(11)4-5-9-6-10/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNFFMRMBNUHNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-55-6 | |

| Record name | tert-butyl 3-isocyanatopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tert Butyl 3 Isocyanatopropanoate and Analogues

Phosgenation and Related Approaches for Isocyanate Formation

The most established and widely used industrial method for producing isocyanates is the reaction of a primary amine with phosgene (B1210022), known as phosgenation. wikipedia.org This process, while efficient, involves the use of highly toxic phosgene gas, necessitating stringent safety protocols. wikipedia.org

Variants Utilizing Amine Precursors (e.g., tert-butylamine) and Reaction with Phosgene Equivalents

The synthesis of tert-butyl 3-isocyanatopropanoate via this route would start from its corresponding primary amine precursor, tert-butyl 3-aminopropanoate. The fundamental reaction involves treating the amine with phosgene (COCl₂). This reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which subsequently eliminates hydrogen chloride upon heating to yield the isocyanate. wikipedia.org

A direct analogue to this process is the synthesis of tert-butyl isocyanate from tert-butylamine (B42293). In a patented method, tert-butylamine is added dropwise to a solution containing a phosgene equivalent, such as the product of reacting p-toluenesulfonamide (B41071) with phosgene, in an inert solvent. google.com This approach highlights the adaptability of phosgenation chemistry to produce a variety of isocyanates, including those with sterically hindered groups like the tert-butyl group.

The general reaction can be summarized as: R-NH₂ + COCl₂ → R-NCO + 2 HCl wikipedia.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired isocyanate while minimizing side reactions. Key parameters that are frequently adjusted include temperature, solvent, and the molar ratio of reactants.

For instance, in the synthesis of tert-butyl isocyanate, a process was developed to improve stability and yield. google.com The method involves introducing phosgene at a high temperature (100-120 °C) into a solution of p-toluenesulfonamide and an inert solvent like xylene or chlorobenzene. google.com Following this, inert gas is used to drive out excess phosgene and HCl before the dropwise addition of tert-butylamine at a much lower temperature (0-20 °C). google.com This temporal and thermal separation of steps prevents unwanted reactions between phosgene and the amine precursor, leading to higher purity and yield. google.com

The table below outlines typical parameters optimized in isocyanate synthesis, based on an analogous preparation.

| Parameter | Condition | Rationale | Source |

| Temperature | Phosgenation at 100-120°C; Amine addition at 0-20°C | High temperature for initial reaction; Low temperature to control exothermicity and side reactions during amine addition. | google.com |

| Solvent | Inert solvents (e.g., xylene, chlorobenzene) | Prevents reaction with solvent and facilitates product separation. | google.com |

| Molar Ratios | Phosgene:p-toluenesulfonamide (1.5-2.5):1 | Ensures complete reaction of the sulfonamide. | google.com |

| Post-Reaction | Inert gas purge | Removes dissolved phosgene/HCl to prevent side-product formation. | google.com |

Exploration of Catalytic Systems in Isocyanate Synthesis

Catalysis plays a pivotal role in modern isocyanate synthesis, aiming to improve efficiency and enable reactions under milder conditions. Research has focused on both homogeneous and heterogeneous catalytic systems. acs.orgresearchgate.net Homogeneous transition metal catalysts, such as those based on palladium, rhodium, and ruthenium, are often used in non-phosgene routes like the reductive carbonylation of nitro compounds. acs.orgnih.gov However, the recovery and recycling of these catalysts can be challenging. acs.orgnih.gov

In the context of phosgene-free routes, particularly the thermal decomposition of carbamates to isocyanates, various metal-based catalysts have been explored. researchgate.net

Single-component metal catalysts , especially those involving zinc, are noted for their high activity and cost-effectiveness. researchgate.netnih.gov

Composite catalysts , such as Bi₂O₃/Fe₂O₃, have been shown to enhance isocyanate yield by adjusting the active metal composition. acs.orgresearchgate.net These systems can facilitate the decomposition of carbamate (B1207046) precursors at lower temperatures.

Ionic liquids have emerged as promising media and catalysts. Their low vapor pressure, high thermal stability, and reusability offer significant advantages for the liquid-phase synthesis of isocyanates. acs.org

Non-Phosgene and Green Chemistry Methodologies

The significant hazards associated with phosgene have spurred the development of alternative, "greener" synthetic pathways to isocyanates. nih.gov These methods seek to avoid toxic reagents and reduce waste.

Development of Environmentally Benign Pathways for this compound

Environmentally benign pathways to isocyanates primarily focus on avoiding phosgene. The main non-phosgene industrial process involves two steps: first, the synthesis of a carbamate from an amine or nitro compound, followed by the thermal decomposition of the carbamate to the isocyanate. acs.orgnih.gov This approach eliminates chlorine from the reaction, simplifying purification and improving product quality. nih.gov

Key Non-Phosgene Routes:

Reductive Carbonylation of Nitro Compounds: This direct method can convert a nitro-precursor of tert-butyl 3-aminopropanoate into the corresponding carbamate, which is then thermally cracked to yield this compound. acs.orgnih.gov

Reaction with Dimethyl Carbonate (DMC): DMC is considered a green reagent and can be used to convert amines into carbamates, providing a non-toxic alternative to phosgene. acs.orgresearchgate.net

Rearrangement Reactions: Several named reactions, such as the Curtius, Schmidt, and Lossen rearrangements, produce isocyanates as intermediates from acyl azides, carboxylic acids, or hydroxamic acids, respectively, avoiding the use of phosgene. wikipedia.org

A novel, solvent-free method for synthesizing tert-butyl esters using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) has been developed using electromagnetic milling, highlighting a green and sustainable approach that could be conceptually applied to related syntheses. rsc.org

| Method | Precursor | Key Reagents | Advantage | Source |

| Phosgenation | Amine | Phosgene (COCl₂) | High yield, established technology | wikipedia.org |

| Carbamate Decomposition | Amine or Nitro Compound | CO, Alcohol; Heat | Phosgene-free, higher purity product | acs.orgnih.gov |

| Dimethyl Carbonate (DMC) | Amine | Dimethyl Carbonate | Green, non-toxic reagent | acs.orgresearchgate.net |

| Curtius Rearrangement | Acyl Azide | Heat or UV light | Phosgene-free laboratory method | wikipedia.org |

Application of Microchannel Reactor Technologies in Related Quaternary Heterocyclic Intermediates Synthesis

Microreactor technology represents a significant advancement in chemical processing, offering a path to safer, more efficient, and sustainable synthesis. corning.comtandfonline.com These systems utilize narrow channels (typically sub-millimeter) that provide a very high surface-area-to-volume ratio. mdpi.com This characteristic dramatically enhances heat and mass transfer, allowing for precise control over reaction conditions, especially for highly exothermic or rapid reactions. corning.commdpi.com

While the direct synthesis of this compound in microreactors is not widely documented, the technology is highly applicable to the synthesis of complex intermediates, including the quaternary heterocyclic compounds that can be precursors or derivatives in broader synthetic schemes. researchgate.netnih.gov The synthesis of such intermediates often involves hazardous reagents or unstable intermediates, making microreactors an ideal platform. researchgate.net

Advantages of Microchannel Reactors:

Enhanced Safety: The small internal volume minimizes the amount of hazardous material present at any given time, significantly reducing the risks associated with toxic reagents or potential runaway reactions. corning.com

Improved Yield and Purity: Precise temperature control and efficient mixing can suppress the formation of byproducts, leading to higher yields of the desired compound. corning.com

Process Intensification: Reactions can often be completed in seconds or minutes, compared to hours in conventional batch reactors. tandfonline.com

Scalability: Production can be increased by operating multiple microreactors in parallel ("scaling out"), which is often safer and more straightforward than traditional "scaling up" of batch reactors. corning.com

The development of continuous-flow methods in microreactors for synthesizing various heterocyclic structures, such as pyrroles and isoindolinones, demonstrates the technology's power and relevance for preparing the building blocks needed for complex molecules. researchgate.net

Synthetic Strategies for Propanoate and tert-Butyl Ester Moieties

The construction of the tert-butyl propanoate portion of the target molecule requires robust and efficient synthetic routes. These strategies often involve creating key precursors, such as tert-butyl 3-aminopropanoate, and leveraging protecting group chemistry to ensure regioselectivity and high yields. The choice of starting material, such as tert-butyl acrylate (B77674), can significantly streamline the synthesis.

Tert-butyl 3-aminopropanoate is a crucial intermediate for the synthesis of this compound. nih.govuni.lu Its preparation can be achieved through several routes. One of the most direct and atom-economical methods is the aza-Michael addition of an amine source to tert-butyl acrylate. This reaction involves the conjugate addition of a nitrogen nucleophile across the activated carbon-carbon double bond of the acrylate ester. Using ammonia (B1221849) or a protected form of ammonia as the nucleophile directly yields the 3-aminopropanoate skeleton.

Alternatively, synthesis can begin with β-alanine (3-aminopropanoic acid). In this pathway, the carboxylic acid is first esterified to form the tert-butyl ester. This typically requires the protection of the amino group to prevent side reactions, followed by esterification and subsequent deprotection of the amine. While a longer route, it offers flexibility in modifying the backbone before the final isocyanate formation step.

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. jk-sci.com

Protection: The introduction of the Boc group is typically accomplished by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. fishersci.co.uk The reaction is versatile and can be performed under various conditions, including aqueous or anhydrous systems, to achieve high yields. organic-chemistry.orgfishersci.co.uk

Table 2: Common Conditions for Boc-Protection of Amines

| Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|

| Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temperature to 40 °C | jk-sci.com |

| Sodium Hydroxide (NaOH) | Water/THF | 0 °C to Room Temperature | wikipedia.org |

| 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room Temperature | wikipedia.org |

| Sodium Bicarbonate (NaHCO₃) | Chloroform/Water (biphasic) | Reflux | fishersci.co.uk |

Deprotection: The removal of the Boc group is an acid-catalyzed hydrolysis. fishersci.co.uk It is commonly achieved using strong acids like trifluoroacetic acid (TFA) in an inert solvent such as dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in methanol (B129727) or dioxane. jk-sci.comwikipedia.org The mechanism involves protonation of the carbamate, which leads to the formation of a stable tert-butyl cation and an unstable carbamic acid, the latter of which spontaneously decarboxylates to liberate the free amine. jk-sci.comwikipedia.org A potential complication is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation, which can be mitigated by using scavengers like anisole. wikipedia.orgacsgcipr.org

Tert-butyl acrylate (TBA) is a valuable monomer and a versatile feedstock for chemical synthesis. basf.com Its utility stems from the presence of an electron-deficient double bond, making it highly susceptible to conjugate addition reactions with a wide array of nucleophiles. basf.com This reactivity is harnessed for the efficient construction of the propanoate backbone.

In the context of synthesizing this compound precursors, the most significant reaction involving TBA is the aza-Michael addition. As mentioned previously, this reaction allows for the direct formation of tert-butyl 3-aminopropanoate derivatives. This single-step approach is highly efficient for creating the C-N bond and the propanoate structure simultaneously. Furthermore, TBA can be copolymerized with other monomers, such as acrylic acid or methacrylates, to create polymers with specific properties like hydrophobicity, chemical resistance, and hardness, which can then be chemically modified. basf.comunivarsolutions.comgoogle.com The tert-butyl ester group in these polymers can be selectively cleaved under acidic conditions to yield poly(acrylic acid) segments, demonstrating another facet of its utility as a protected monomer. nih.govcmu.edu

Table 3: Physical and Chemical Properties of Tert-butyl Acrylate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₂O₂ | basf.com |

| Appearance | Clear, colorless liquid | basf.com |

| Boiling Point | Approx. 119-120 °C | basf.comunivarsolutions.com |

| Density at 20 °C | 0.883 g/cm³ | basf.com |

| Glass Transition Temperature (Tg) of Homopolymer | Approx. 50 °C | univarsolutions.com |

Compound Reference Table

Reactivity and Mechanistic Investigations of Tert Butyl 3 Isocyanatopropanoate

Isocyanate Group Reactivity in Diverse Chemical Transformations

The isocyanate group (–N=C=O) is a cumulative double bond system, rendering the central carbon atom highly electrophilic. This inherent reactivity allows it to participate in a wide array of chemical reactions, including nucleophilic additions, cycloadditions, polymerizations, and multicomponent reactions.

Nucleophilic Addition Reactions (e.g., Alcoholysis, Aminolysis, Hydrolysis)

The most common reactions of isocyanates involve the nucleophilic attack on the central carbon atom. This leads to the formation of various stable addition products.

Alcoholysis: In the presence of alcohols, tert-butyl 3-isocyanatopropanoate undergoes alcoholysis to form carbamates (urethanes). The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This is followed by a proton transfer, which can be facilitated by additional alcohol molecules acting as a proton shuttle, to yield the corresponding carbamate (B1207046). kuleuven.beacs.orgnih.gov The general scheme for this reaction is the formation of a tert-butyl 3-(alkoxycarbonylamino)propanoate.

Aminolysis: The reaction with primary or secondary amines is a facile process that results in the formation of urea (B33335) derivatives. The mechanism is analogous to alcoholysis, with the more nucleophilic amine nitrogen readily attacking the isocyanate carbon. acs.orgrsc.org For instance, the reaction of an amino-functionalized compound with an isocyanate, in the presence of a base like triethylamine, leads to the formation of a substituted urea. mdpi.com This reaction is highly efficient for the synthesis of tert-butyl 3-ureidopropanoates.

Hydrolysis: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide. wikipedia.orgdoxuchem.comamericanchemistry.comacs.org The resulting amine can further react with another molecule of the isocyanate to form a symmetrically disubstituted urea. The hydrolysis of this compound would initially yield tert-butyl 3-aminopropanoate, which could then react with another molecule of the starting isocyanate. Under basic conditions, the hydrolysis of isocyanates proceeds via the formation of a carbamate anion, which then decomposes. stackexchange.com

| Nucleophile | Product | General Structure |

| Alcohol (R'-OH) | Carbamate (Urethane) | t-BuOOC-CH₂CH₂-NH-C(O)-OR' |

| Amine (R'R''NH) | Urea | t-BuOOC-CH₂CH₂-NH-C(O)-NR'R'' |

| Water (H₂O) | Amine (after decarboxylation) | t-BuOOC-CH₂CH₂-NH₂ |

| Followed by reaction with isocyanate | (t-BuOOC-CH₂CH₂-NH)₂C=O |

Cycloaddition Reactions (e.g., [4+1] and [2+2] Cycloadditions)

The isocyanate group can participate in cycloaddition reactions, serving as a two-atom component (C=N) in the construction of heterocyclic rings.

[4+1] Cycloaddition: While less common for isocyanates themselves, related vinyl isocyanates are known to undergo [4+1] cycloaddition reactions with N-heterocyclic carbenes to form functionalized hydroindolone products. acs.org Isocyanides, which are isomeric to isocyanates, readily participate in [4+1] cycloadditions with various dienes to form five-membered heterocycles. acs.orgorganic-chemistry.org

[2+2] Cycloaddition: The [2+2] cycloaddition of isocyanates with alkenes is a well-established method for the synthesis of β-lactams. For example, chlorosulfonyl isocyanate reacts with alkenes via a stepwise or concerted mechanism depending on the electronic nature of the alkene. wikipedia.org The reaction of isocyanates with allenes, catalyzed by nickel(0) complexes, can lead to the formation of dihydropyrimidine-2,4-diones through a [2+2+2] cycloaddition. tcichemicals.com Mechanistically, a retro [2+2] cycloaddition of a 1,2-diazetidinone can be used to generate an isocyanate in situ. nih.gov

Polymerization Reactions Initiated by Isocyanates

The isocyanate functionality can undergo self-addition reactions, leading to the formation of polymers. A significant example is the cyclotrimerization of isocyanates to form highly stable, six-membered isocyanurate rings. This reaction is the basis for the production of polyisocyanurate (PIR) foams and resins, which exhibit excellent thermal stability. tue.nlrsc.orggoogle.comresearchgate.nettue.nlutwente.nlacs.org The trimerization is typically catalyzed by a variety of catalysts, including phosphine (B1218219) oxides and metal alkoxides. In the context of this compound, this reaction would lead to a polymer network cross-linked by isocyanurate rings, with the tert-butyl propanoate side chains pending from the core structure.

Multicomponent Reaction (MCR) Pathways Incorporating Isocyanate Functionality

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product. While isocyanide-based MCRs like the Ugi and Passerini reactions are more common, isocyanates can also participate in such transformations. organic-chemistry.orgmdpi.comnih.govnih.govnih.govslideshare.netresearchgate.netrsc.orgnih.govresearchgate.net

The Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. tcichemicals.comorganic-chemistry.orgnih.govnih.govresearchgate.net However, variations exist where isocyanates can be used. For example, a four-component reaction of a phosphonate, benzonitrile, benzaldehyde, and phenyl isocyanate has been reported to yield heterocyclic products. nih.gov The Passerini reaction, a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide, offers access to α-hydroxy carboxamides. organic-chemistry.orgwikipedia.orgslideshare.netrsc.org Although direct participation of this compound in these named reactions is not extensively documented, its electrophilic isocyanate group makes it a potential candidate for the development of novel MCRs leading to complex molecules and heterocyclic scaffolds.

tert-Butyl Ester Reactivity and Selective Functionalization

The tert-butyl ester group serves as a common protecting group for carboxylic acids due to its stability under many reaction conditions and its susceptibility to cleavage under specific acidic conditions.

Acid-Labile Deprotection Mechanisms and Conditions

The deprotection of the tert-butyl ester in this compound derivatives proceeds via an acid-catalyzed mechanism. The bulky tert-butyl group stabilizes the formation of a tertiary carbocation upon cleavage, making the deprotection facile under acidic conditions.

A variety of acidic reagents can be employed for this transformation. Aqueous phosphoric acid (85 wt%) has been shown to be an effective and mild reagent for the deprotection of tert-butyl esters, often with good selectivity in the presence of other acid-sensitive groups such as Cbz carbamates and benzyl (B1604629) esters. nih.govorganic-chemistry.org Another mild and selective method involves the use of the tris-4-bromophenylamminium radical cation (magic blue) in the presence of triethylsilane. acs.orgacs.org This method allows for the catalytic cleavage of the C-O bond under neutral conditions. The choice of deprotection conditions can be critical, especially when other sensitive functional groups, such as the carbamate or urea formed from the isocyanate group, are present in the molecule. For instance, selective deprotection of a tert-butyl ester in the presence of a Boc-carbamate can be challenging due to the similar acid lability of both groups. However, careful selection of reagents and conditions can allow for chemoselective transformations. lookchem.com

| Reagent/Condition | Description | Selectivity |

| Aqueous Phosphoric Acid | Mild and environmentally benign. nih.govorganic-chemistry.org | Good selectivity over Cbz carbamates, benzyl esters. |

| Tris-4-bromophenylamminium radical cation / Triethylsilane | Mild, catalytic, and neutral conditions. acs.orgacs.org | Can be chemoselective. |

| Trifluoroacetic Acid (TFA) | Common and effective, often used in dichloromethane (B109758) (DCM). | Can cleave other acid-labile groups like Boc. |

| Zinc Bromide (ZnBr₂) | Lewis acidic conditions. | Can offer selectivity depending on the substrate. |

Radical-Mediated Transformations Involving tert-Butyl Radicals

The generation of tert-butyl radicals from the tert-butyl ester moiety of this compound is not a standard transformation but can be envisioned under specific conditions, drawing parallels from other radical reactions. The homolytic cleavage of the carbon-oxygen bond of the ester would be required. While thermally challenging, photochemical or radical-initiated pathways could be explored.

More established is the generation of tert-butyl radicals from other sources, such as di-tert-butyl peroxide (DTBP), which upon heating or irradiation, decomposes into two tert-butoxyl radicals, which can then undergo β-scission to form a tert-butyl radical and acetone. These highly reactive tert-butyl radicals can participate in various transformations.

A recent development in the chemistry of tert-butyl esters is their deprotection mediated by a triarylamminium radical cation, such as tris(4-bromophenyl)amminium radical cation ("magic blue"). This method proceeds under mild conditions and involves the catalytic cleavage of the C-O bond of the ester. While this is a deprotection method, the involvement of a radical mechanism to activate the tert-butyl group is a significant finding.

If a tert-butyl radical were generated from the ester of this compound, its subsequent reactivity would be of interest. It could potentially abstract a hydrogen atom from a suitable donor or add to an unsaturated system. The proximity of the isocyanate group could lead to intramolecular reactions, although such pathways are highly speculative and not documented. The primary challenge would be the selective generation of the tert-butyl radical from the robust ester group without decomposition of the isocyanate or other sensitive functionalities in a substrate.

Intramolecular Cyclizations and Rearrangements

Mechanistic Studies on Intramolecular Reactions of Isocyanate-Esters

The mechanism of the intramolecular cyclization of an isocyanate-ester like this compound would be highly dependent on the reaction conditions.

Base-Catalyzed Cyclization: Under basic conditions, the most likely mechanism is the formation of an ester enolate. The rate-determining step would be the nucleophilic attack of the enolate on the electrophilic carbon of the isocyanate. The resulting intermediate would be an N-anion of a cyclic β-keto lactam, which would be protonated upon workup. The regioselectivity of the initial deprotonation is unambiguous in this molecule.

Acid-Catalyzed Cyclization: Under acidic conditions, the isocyanate nitrogen could be protonated, increasing the electrophilicity of the carbonyl carbon. The ester oxygen could then act as an intramolecular nucleophile. However, this pathway is less likely to be productive and would compete with the acid-catalyzed cleavage of the tert-butyl ester.

Thermal Cyclization: Thermal rearrangement of isocyanates can occur, though often requiring high temperatures. For this compound, a concerted pericyclic reaction is a possibility, though speculative. For example, a [2+2] cycloaddition between the isocyanate and the enol form of the ester is mechanistically conceivable but likely has a high activation barrier.

Intramolecular reactions of ester enolates with imines are known to produce cyclic β-amino acid derivatives and β-lactams, providing a mechanistic precedent for the cyclization of an enolate onto a C=N double bond system, which is present in the isocyanate.

Investigations into Alkynyl Migration Processes Triggered by tert-Butyl Radicals (related mechanistic insights)

Radical-mediated alkynyl migrations are an emerging class of reactions in organic synthesis. These reactions typically involve the generation of a radical species that adds to an alkyne, followed by a cyclization and subsequent fragmentation that results in the migration of the alkynyl group. Recent studies have detailed the 1,2-alkynyl migration in radical-induced C(sp³)–H functionalization of cycloalkanes. Another report describes a di-tert-butyl peroxide (DTBP)-promoted difunctionalization of allylic alcohols that proceeds via a radical 1,2-alkynyl migration.

The specific process of an alkynyl migration triggered by a tert-butyl radical generated from the ester of this compound is not a known reaction. This would be a highly novel and complex transformation requiring several specific steps:

Generation of the tert-butyl radical from the ester. As discussed, this is a non-trivial step.

Reaction with an alkynyl substrate: The generated tert-butyl radical would need to react with a suitably positioned alkyne in an intermolecular or intramolecular fashion.

Triggering the migration: The resulting radical adduct would then need to undergo a rearrangement cascade leading to the migration of the alkynyl group.

While the direct involvement of a tert-butyl radical from an ester in this type of migration is hypothetical, the principles of radical-initiated alkynyl migrations are established. These reactions often proceed through a 3-exo-dig or other "anti-Baldwin" cyclization, followed by a C-C bond cleavage to furnish the migrated product. The isocyanate group in this compound would likely be a reactive site for any radical intermediates, potentially competing with or participating in the desired migration pathway in unforeseen ways.

Applications in Advanced Organic Synthesis

Construction of Heterocyclic Systems

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. Isocyanates are well-established precursors for nitrogen-containing heterocycles through various cycloaddition and cyclization reactions.

While specific examples detailing the use of tert-butyl 3-isocyanatopropanoate in oxazole synthesis are not extensively documented in readily available literature, the isocyanate moiety is a key functional group for constructing nitrogen and oxygen-containing heterocycles. Isocyanates, in general, react with a variety of nucleophiles to form precursors that can undergo cyclization. For instance, the reaction of isocyanates with epoxides can lead to the formation of oxazolidinones, a class of N,O-heterocyles. Furthermore, isocyanates can participate in [3+2] cycloaddition reactions with various dipoles to generate five-membered heterocyclic rings. A general strategy involves the reaction of an isocyanate with a suitable partner to construct the core ring structure, which can then be further modified.

Spirocyclic and bicyclic frameworks are important structural motifs found in many natural products and pharmaceutically active compounds. The synthesis of such complex three-dimensional structures often relies on intramolecular reactions or cycloadditions. Isocyanides and isothiocyanates bearing α-activating groups have been successfully employed in formal [3+2] cycloaddition reactions to construct aza-spirocyclic compounds. researchgate.net Similarly, isocyanide-based multicomponent reactions are powerful tools for synthesizing cyclic peptidomimetics, including bicyclic systems. nih.gov While direct applications of this compound are not prominently reported, its isocyanate functionality provides a reactive handle for potential intramolecular cyclizations onto a pre-existing ring system, paving the way for the formation of bicyclic structures. For example, if the alkyl chain of the propanoate were tethered to a ring, the isocyanate group could act as an electrophile for an intramolecular nucleophilic attack, leading to a fused or bridged bicyclic system.

| Scaffold Type | General Synthetic Approach Involving Isocyanates/Isocyanides |

| Aza-spirocycles | Formal [3+2] cycloaddition of activated isothiocyanates or isocyanides. researchgate.net |

| Bicyclic β-lactams | Ugi four-center three-component reaction (U-4C-3R) using cyclic β-amino acids. nih.gov |

| Spiroindolines | Dearomative spirocyclization of tryptamine-derived isocyanides via carbene transfer. acs.org |

This table presents general strategies for synthesizing spirocyclic and bicyclic scaffolds using related isocyanate and isocyanide chemistry, illustrating potential pathways for this compound.

Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone of synthetic strategy for building polycyclic systems. Gold-catalyzed annulation reactions of tert-butyl propiolate derivatives with epoxides have been shown to efficiently produce seven- or eight-membered oxacyclic products. rsc.org Although this involves a propiolate rather than a propanoate, it highlights the utility of tert-butyl esters in such transformations. The isocyanate group is also known to participate in annulation strategies. For example, N-tert-butyl triazolylidenes have been used as catalysts for the enantioselective (3+2) annulation of α,β-unsaturated acyl azoliums. nih.gov The bifunctional nature of this compound offers potential for novel annulation strategies where the isocyanate directs the formation of one ring, and the ester moiety can be transformed to participate in a subsequent ring closure.

Functionalization of Organic Substrates

Beyond ring formation, this compound can be used to introduce new functional groups onto organic molecules, guided by its inherent reactivity.

Alkylation and acylation are fundamental C-C bond-forming reactions. mt.com The Friedel-Crafts reaction is a classic example of electrophilic aromatic substitution to introduce alkyl or acyl groups to an aromatic ring. youtube.comyoutube.com While the direct use of this compound as an alkylating or acylating agent in a Friedel-Crafts context is not typical, its functional groups can guide these reactions. The ester moiety, for instance, can be reduced to an alcohol and converted into a leaving group, creating an electrophilic center for alkylation. Conversely, the isocyanate group is a powerful electrophile that readily reacts with nucleophiles. It can react with organometallic reagents, and while this is not a classical acylation, it results in the formation of an amide, effectively acylating the nucleophile. The presence of both groups allows for sequential functionalization, where one group directs a reaction and the other is reserved for a later transformation.

| Reaction Type | General Principle | Potential Role of Compound's Functionalities |

| Alkylation | Formation of a C-C bond by adding an alkyl group. mt.com | The ester can be modified to create a leaving group for subsequent alkylation reactions. |

| Acylation | Introduction of an acyl group (R-C=O) onto a molecule. quora.com | The isocyanate group reacts with nucleophiles to form amides, analogous to an amidation/acylation process. |

This table outlines the general principles of alkylation and acylation and the potential roles the functional groups of this compound could play.

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the previous one, without the need to isolate intermediates. rsc.org These reactions are highly sought after for their efficiency and atom economy. The bifunctional nature of this compound makes it an ideal candidate for designing cascade sequences. For example, an initial reaction at the isocyanate center with a dinucleophilic reagent could be followed by an intramolecular cyclization involving the ester group or a derivative thereof. While specific cascade reactions initiated by this particular compound are not widely reported, related strategies demonstrate the principle. For instance, tert-butyl nitrite has been used to trigger radical cascade reactions for synthesizing isoxazoles. rsc.org This suggests that the functionalities within this compound could be leveraged to initiate and propagate a sequence of bond-forming events in a single pot, leading to a rapid increase in molecular complexity.

Synthesis of Amino Acid and Peptide Derivatives

The isocyanate functional group is highly reactive towards nucleophiles such as amines and alcohols, forming urea (B33335) and carbamate (B1207046) linkages, respectively. This reactivity is fundamental to its potential, though currently undocumented, use in the synthesis of amino acid and peptide derivatives. The tert-butyl ester group, on the other hand, is a common acid-labile protecting group in organic synthesis.

Role in Solid-Phase and Solution-Phase Peptide Synthesis (via Boc-chemistry)

Boc (tert-butyloxycarbonyl) chemistry is a well-established strategy in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. In this methodology, the α-amino group of an amino acid is protected with the Boc group, which is stable to the conditions required for peptide bond formation but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA).

Theoretically, this compound could be envisioned to participate in peptide synthesis in a few hypothetical scenarios, although it is crucial to reiterate that these are not documented in the scientific literature. One possibility is its use as a building block to introduce a β-alanine residue with a protected C-terminus. The isocyanate group could react with the N-terminus of a growing peptide chain. However, the standard and far more common method for introducing β-alanine involves the use of N-protected β-alanine derivatives (e.g., Boc-β-Ala-OH) and standard peptide coupling reagents.

The general steps of a Boc-SPPS cycle are outlined below to provide context for where a reagent like this compound might hypothetically be used.

| Step | Description | Reagents/Conditions |

| 1. Deprotection | Removal of the N-terminal Boc group from the resin-bound peptide. | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). |

| 2. Neutralization | Neutralization of the resulting trifluoroacetate salt to the free amine. | Diisopropylethylamine (DIEA) in DCM or other suitable base. |

| 3. Coupling | Activation and coupling of the next Boc-protected amino acid. | A coupling agent (e.g., DCC, HBTU) and a Boc-protected amino acid. |

| 4. Washing | Removal of excess reagents and byproducts. | Various solvents (e.g., DCM, DMF). |

Role As a Privileged Building Block in Medicinal Chemistry and Polymer Science

Applications in Medicinal Chemistry and Drug Discovery

The isocyanate functional group is a versatile precursor for the synthesis of various derivatives, most notably ureas, which are common motifs in many biologically active compounds. The presence of the tert-butyl ester in tert-butyl 3-isocyanatopropanoate provides a handle for modulating physicochemical properties and can be readily hydrolyzed to the corresponding carboxylic acid if required.

Design and Synthesis of Bioactive Small Molecules for Therapeutic Applications

The primary application of this compound in medicinal chemistry lies in its ability to act as a versatile building block for the synthesis of bioactive small molecules. The highly electrophilic isocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols to form stable urea (B33335), carbamate (B1207046), and thiocarbamate linkages, respectively. This reactivity is harnessed by medicinal chemists to couple the propanoate scaffold to various molecular fragments, enabling the exploration of chemical space around a particular biological target.

For instance, the reaction of this compound with a primary or secondary amine on a core scaffold of interest can introduce a flexible linker terminating in a tert-butyl ester. This modification can influence the binding affinity and selectivity of the molecule for its target protein.

Incorporation into Combinatorial Compound Libraries for High-Throughput Screening

Combinatorial chemistry and high-throughput screening (HTS) are cornerstones of modern drug discovery, allowing for the rapid synthesis and evaluation of large numbers of compounds. nih.gov The straightforward and high-yielding nature of the reaction between isocyanates and amines makes this compound an attractive reagent for the construction of combinatorial libraries. nih.gov

By reacting a diverse set of amines with this compound, a library of compounds with a common propanoate-urea core but varying peripheral substituents can be generated. This approach allows for the systematic exploration of structure-activity relationships (SAR) to identify initial hits from HTS campaigns. The tert-butyl ester can also serve as a point of diversification, as it can be hydrolyzed to the carboxylic acid and further functionalized.

Influence on Pharmacokinetic and Pharmacodynamic Properties (e.g., ADMET) of Drug Candidates

The physicochemical properties of a drug candidate are critical for its success and are collectively referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The incorporation of a tert-butyl group, such as the one present in this compound, can significantly impact these properties. nih.gov

Table 1: Potential Influence of the Tert-butyl Propanoate Moiety on ADMET Properties

| ADMET Property | Potential Influence of Tert-butyl Propanoate Moiety | Rationale |

| Absorption | Can increase or decrease | Increased lipophilicity from the tert-butyl group may enhance membrane permeability, but the overall size and polarity of the molecule are also important factors. |

| Distribution | May increase binding to plasma proteins | Increased lipophilicity can lead to higher affinity for albumin and other plasma proteins, affecting the free drug concentration. |

| Metabolism | Potential for esterase-mediated hydrolysis | The tert-butyl ester can be a substrate for esterase enzymes, leading to the formation of the corresponding carboxylic acid metabolite. |

| Excretion | Can influence the route of elimination | The properties of the parent drug and its metabolites will determine whether they are primarily cleared by the kidneys or the liver. |

| Toxicity | Generally considered to have a low toxicity profile | The tert-butyl group is a common motif in many approved drugs and is not typically associated with significant toxicity. |

Strategic Use in Bioisosteric Replacements for Enhanced Drug Properties

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the potency, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.comenamine.net The tert-butyl group is a well-known bioisostere for other bulky, lipophilic groups. cambridgemedchemconsulting.comenamine.net

While this compound itself may not be a direct bioisostere, the tert-butyl propanoate moiety it introduces can be considered a bioisosteric replacement for other linker or side-chain functionalities. This strategic replacement can be used to fine-tune the properties of a drug candidate, for example, by altering its conformation, solubility, or metabolic stability. nih.gov

Synthesis of Key Pharmaceutical Intermediates and API Precursors

Due to its reactivity, this compound can serve as a valuable intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). By introducing a protected carboxylic acid functionality and a reactive handle for further elaboration, it can facilitate the construction of complex molecular architectures.

Applications in Polymer Science

The versatility of the isocyanate group also extends to the field of polymer science, where it is widely used for the synthesis and modification of polymeric materials. This compound offers the potential to create functional polymers with pendant carboxylic acid groups (after deprotection) which can be used for a variety of applications.

The reaction of the isocyanate group with hydroxyl or amine functionalities on a polymer backbone allows for the covalent attachment of the tert-butyl propanoate moiety. This can be used to modify the surface properties of polymers, for example, to control their wettability or to introduce reactive sites for further functionalization. Additionally, this compound can potentially be used as a monomer or co-monomer in polymerization reactions to create polymers with tailored properties.

Table 2: Potential Applications of this compound in Polymer Science

| Application Area | Description |

| Surface Modification | Grafting onto polymer surfaces containing hydroxyl or amine groups to alter hydrophobicity and introduce protected carboxylic acid functionalities. |

| Functional Polymer Synthesis | Use as a co-monomer in polymerization reactions to introduce pendant protected carboxyl groups along the polymer chain. |

| Biomaterial Development | Creation of biocompatible polymer coatings with tunable properties for medical devices or drug delivery systems. |

| Adhesive and Coating Formulations | Incorporation into polymer networks to enhance adhesion or modify the physical properties of coatings. |

Monomer in Homopolymerization and Copolymerization for Tailored Polymer Architectures

The isocyanate group of this compound is highly reactive towards nucleophiles such as alcohols, amines, and water. This reactivity is the basis for its use in step-growth polymerization to form polyurethanes and other related polymer structures.

In homopolymerization , this compound can react with a diol or a polyol initiator to form a linear or branched polyurethane. The resulting polymer possesses pendant tert-butyl ester groups along the backbone. The ability to control the stoichiometry of the monomers allows for the synthesis of polymers with a defined molecular weight and structure.

Copolymerization of this compound with other diisocyanates and polyols offers a versatile platform for creating a diverse range of functional polymers. By strategically selecting comonomers, it is possible to tailor the physical and chemical properties of the resulting copolymers. For instance, incorporating hydrophilic poly(ethylene glycol) (PEG) segments can impart amphiphilicity, which is crucial for self-assembly into micelles or vesicles for drug delivery applications.

The general scheme for the synthesis of polyurethanes from a diisocyanate and a diol is a well-established process in polymer chemistry. vot.pl The reaction proceeds via a polyaddition mechanism, where the hydroxyl groups of the diol attack the electrophilic carbon of the isocyanate groups, forming urethane (B1682113) linkages.

Synthesis of Functional Polymers Bearing Carboxylic Acid Groups via Post-Polymerization Deprotection

A key feature of polymers derived from this compound is the presence of the tert-butyl ester protecting groups. These groups are stable under the conditions of polyurethane synthesis but can be readily cleaved under acidic conditions to reveal the carboxylic acid functionality. This post-polymerization modification is a powerful tool for creating functional polymers with a high density of carboxylic acid groups.

The deprotection is typically achieved by treating the polymer with an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). nih.gov Another effective method involves the use of hydrochloric acid (HCl) in hexafluoroisopropanol (HFIP), which can lead to quantitative removal of the tert-butyl groups. nih.gov The choice of deprotection agent and conditions is critical to ensure complete cleavage without degrading the polymer backbone. nih.gov

The resulting poly(3-carboxypropyl)urethane is a polyelectrolyte with pH-responsive properties. The carboxylic acid groups can be ionized at physiological pH, leading to changes in the polymer's solubility, conformation, and interaction with other molecules. This makes these polymers attractive for applications in drug delivery, where the pH gradient between healthy and tumor tissues can be exploited for targeted release.

Table 1: Comparison of Deprotection Methods for tert-Butyl Esters in Polymers

| Deprotection Method | Acid | Solvent | Temperature | Time | Efficacy | Reference |

| Method A | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 72 h | 90-98% | nih.gov |

| Method B | Hydrochloric acid (HCl) | Hexafluoroisopropanol (HFIP) | Room Temperature | 4 h | >99.9% | nih.gov |

| Method C | Amberlyst 35DRY (solid acid catalyst) | Flow Reactor | 180 °C | 15 min residence time | High | nycu.edu.tw |

Utilization in Controlled/Living Polymerization Techniques (e.g., RAFT, Anionic Polymerization)

While the isocyanate group itself is not directly amenable to traditional controlled/living radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP), the structural motif of a protected functional group is central to these methods. For instance, the related monomer, tert-butyl acrylate (B77674) (tBA), is widely used in these polymerizations. nih.govflowfrontier.co.jp

In the context of this compound, it is conceivable to design synthetic strategies that incorporate this monomer into well-defined polymer architectures. One approach could involve the synthesis of a macroinitiator with hydroxyl or amine end-groups via a controlled polymerization technique. This macroinitiator could then be used to initiate the polymerization of this compound, resulting in a block copolymer with a well-defined segment.

Anionic polymerization of monomers with reactive functional groups requires careful selection of protecting groups that are stable to the highly reactive carbanionic chain ends. semanticscholar.org The tert-butyl ester group is generally stable under these conditions. The anionic ring-opening polymerization of tert-butyl aziridine-1-carboxylate, a monomer with a similar tert-butyl protected carboxylate, has been reported to produce linear polymers. mdpi.com This suggests that, with a suitable initiator, the anionic polymerization of this compound could potentially lead to the formation of well-defined polyurethanes. However, the anionic polymerization of isocyanates can be complex and prone to side reactions.

RAFT polymerization is a versatile technique for synthesizing polymers with controlled molecular weight and narrow polydispersity. nih.gov While isocyanates are not typically polymerized via RAFT, a RAFT-synthesized polymer with pendant hydroxyl or amine groups could be post-functionalized with this compound. This would result in a graft copolymer with pendant protected carboxylic acid groups.

Role as a Crosslinking Agent or Radical Initiator in Polymer Synthesis (related to tert-butyl peroxides)

This compound itself is not a radical initiator. However, the tert-butyl group is a key component of various radical initiators, such as di-tert-butyl peroxide (DTBP). vot.pl These peroxides decompose upon heating to generate tert-butoxy (B1229062) radicals, which can initiate radical polymerization.

While not a direct role of this compound, it is important to distinguish its function from that of related tert-butyl compounds. The isocyanate functionality of this compound can, however, be utilized in crosslinking reactions. If a polymer with pendant hydroxyl or amine groups is synthesized, the addition of a diisocyanate, or a molecule like this compound in a subsequent reaction step, can lead to the formation of crosslinks. For instance, the reaction of the isocyanate with residual hydroxyl groups in a polyester (B1180765) or polyurethane network can increase the crosslink density, thereby modifying the mechanical and thermal properties of the material. vot.pl

Development of Stimuli-Responsive Polymeric Materials

The ability to deprotect the tert-butyl ester groups to yield carboxylic acids is the cornerstone for the development of stimuli-responsive materials from this compound. The resulting poly(3-carboxypropyl)urethanes are pH-responsive polymers.

At low pH, the carboxylic acid groups are protonated and the polymer is relatively hydrophobic. As the pH increases, the carboxylic acid groups deprotonate, leading to a more hydrophilic, charged polymer. This transition can trigger a variety of responses, such as:

Changes in solubility: The polymer may be soluble in water only at high pH.

Conformational changes: The repulsion between the negatively charged carboxylate groups can cause the polymer chains to adopt a more extended conformation.

Swelling/deswelling of hydrogels: If the polymer is crosslinked to form a hydrogel, the pH change can induce significant swelling or deswelling. nih.gov

These pH-responsive properties are highly desirable for applications in controlled drug delivery. nih.gov For example, a drug can be encapsulated within a nanoparticle made from a copolymer containing these pH-sensitive units. In the relatively neutral pH of the bloodstream, the nanoparticle remains stable. However, upon reaching the slightly acidic environment of a tumor, the change in pH can trigger the disassembly of the nanoparticle and the release of the encapsulated drug. nih.gov

Furthermore, the carboxylic acid groups can be used as handles for further functionalization, allowing for the attachment of targeting ligands, imaging agents, or other therapeutic molecules. This versatility makes polymers derived from this compound a promising platform for the design of advanced, multi-functional biomaterials.

Emerging Research Directions and Future Challenges

Development of Sustainable and Atom-Economical Synthetic Pathways for Isocyanate Esters

The traditional synthesis of isocyanates often involves the use of highly toxic phosgene (B1210022), a reagent that presents significant environmental and safety concerns. acs.orgepa.gov Consequently, a major thrust in modern chemical research is the development of phosgene-free, sustainable, and atom-economical routes to isocyanate esters. Atom economy, a concept central to green chemistry, seeks to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. wikipedia.org

For aliphatic isocyanates such as tert-butyl 3-isocyanatopropanoate, several innovative, more sustainable synthetic strategies are being explored. These include:

Reductive Carbonylation: This method involves the direct reaction of nitro compounds with carbon monoxide, offering a more concise route to isocyanates. acs.orgresearchgate.net The development of efficient and selective catalysts, particularly those based on Group VIII transition metals, is crucial for the industrial viability of this pathway. researchgate.net

The Urea (B33335) Method: This process utilizes urea, alcohols, and amines as starting materials to produce carbamates, which are then thermally decomposed to yield isocyanates. acs.orgnih.gov A significant advantage of this route is the potential for a "zero emission" process, as the byproducts, alcohol and ammonia (B1221849), can be recycled. acs.orgnih.gov

Oxidative Carbonylation of Amines: This represents another phosgene-free alternative that is the subject of ongoing research. researchgate.net

These non-phosgene methods eliminate the use of hazardous reagents and often simplify purification processes, leading to higher quality products. acs.org The challenge remains in developing catalysts that are not only highly efficient but also robust and cost-effective for large-scale production.

Expanding the Scope of Isocyanate and tert-Butyl Ester Reactivity

The dual functionality of this compound offers a rich platform for chemical transformations. The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and amines (with the loss of carbon dioxide), respectively. wikipedia.org These reactions are fundamental to the production of polyurethanes and polyureas. wikipedia.org

Emerging research is focused on leveraging the unique structural aspects of this compound:

Orthogonal Reactivity: The tert-butyl ester is relatively stable under conditions where the isocyanate group is reactive. This allows for selective reactions at the isocyanate terminus, leaving the ester intact for subsequent modifications. Conversely, the ester can be hydrolyzed under acidic conditions, liberating a carboxylic acid group for further functionalization. This orthogonal reactivity is highly valuable in the synthesis of complex molecules and polymers.

Cyclization Reactions: The proximity of the isocyanate and ester functionalities could potentially be exploited in novel intramolecular cyclization reactions to generate heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals.

Controlled Polymerization: The reactivity of the isocyanate group can be tuned to control the architecture of polymers. The development of catalysts that can modulate the rate and selectivity of polymerization is an active area of investigation.

The steric hindrance provided by the tert-butyl group can also influence the reactivity of the ester, potentially offering advantages in certain synthetic applications where selective hydrolysis is desired.

Novel Applications in Advanced Functional Materials and Nanotechnology

The unique structure of this compound makes it a promising building block for a variety of advanced materials and nanotechnological applications.

Functional Polymers: The ability to incorporate a protected carboxylic acid group into a polymer backbone via the isocyanate functionality opens up possibilities for creating "smart" polymers. For instance, after polymerization, the tert-butyl groups can be removed to yield a polyanionic polymer that can respond to changes in pH or be used for drug delivery, ion exchange, or as a biodegradable material.

Surface Modification: The reactive isocyanate group can be used to graft the molecule onto surfaces of nanoparticles, quantum dots, or other nanomaterials. Subsequent removal of the tert-butyl group can alter the surface properties, for example, by introducing negative charges to improve dispersibility in aqueous media or to create binding sites for specific biomolecules.

Biomedical Applications: A patent has indicated the use of this compound in the synthesis of penicillin-binding protein inhibitors, highlighting its potential in the development of new antibacterial agents. google.com The biodegradability of the resulting ester or amide linkages could also be advantageous in creating biocompatible materials for medical devices and tissue engineering.

The development of materials with tailored properties will depend on a deeper understanding of the structure-property relationships of polymers and materials derived from this functional monomer.

Computational Chemistry and Advanced Spectroscopic Techniques for Mechanistic Elucidation

A thorough understanding of reaction mechanisms is paramount for optimizing synthetic routes and designing novel applications. Computational chemistry and advanced spectroscopic techniques are powerful tools in this endeavor.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict the influence of catalysts on urethane (B1682113) formation. researchgate.netmdpi.com Such studies can elucidate the step-by-step mechanism of isocyanate reactions, including the formation of intermediates and potential side reactions. digitellinc.com For instance, computational studies have been employed to understand the vibrational spectra of isocyanates, which is valuable for their identification and characterization. nih.gov

In-situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the progress of reactions involving isocyanates in real-time. This provides valuable kinetic data and helps to identify transient species, offering insights into the reaction mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques can provide detailed structural information about the products and intermediates formed during the reactions of this compound, helping to confirm reaction pathways and product structures.

By combining computational and experimental approaches, researchers can gain a comprehensive understanding of the reactivity of this compound, which is essential for the rational design of new synthetic methods and materials.

Scale-Up and Industrial Viability of Synthetic Methodologies

For any new chemical entity to have a significant impact, its synthesis must be scalable and economically viable. The transition from laboratory-scale synthesis to industrial production presents several challenges.

Process Optimization: Reaction conditions such as temperature, pressure, catalyst loading, and reaction time need to be optimized to maximize yield and minimize costs on an industrial scale. Continuous flow technologies are being explored as a means to improve the safety, efficiency, and scalability of isocyanate synthesis. rsc.org

Catalyst Recovery and Reuse: For catalytic processes, the ability to recover and reuse the catalyst is critical for economic feasibility. Research into heterogeneous catalysts or catalysts that can be easily separated from the reaction mixture is a key focus.

Purity and Downstream Processing: The purity of the final product is crucial for many applications. The development of efficient and cost-effective purification methods is an important aspect of process development. The commercial availability of this compound from various suppliers suggests that viable synthetic routes exist, though details of these industrial processes are often proprietary. ctfassets.netbldpharm.combldpharm.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 3-isocyanatopropanoate, and what methodological considerations ensure high yield and purity?

- Answer : A common approach involves tert-butylation of carboxylic acid precursors using catalysts like bis(trifluoromethanesulfonyl)imide (Tf₂NH) in dichloromethane at 0°C, followed by purification via flash column chromatography (hexane/EtOAc gradients) . Critical parameters include maintaining anhydrous conditions to prevent premature hydrolysis of the isocyanate group and optimizing reaction time to avoid side reactions. NMR and IR spectroscopy are essential for verifying the integrity of the isocyanate functional group (e.g., characteristic N=C=O stretch at ~2250 cm⁻¹) .

Q. How should researchers handle this compound to ensure safety and stability during experiments?

- Answer : The compound’s isocyanate group is moisture-sensitive and reactive. Storage below -20°C under inert gas (argon/nitrogen) is recommended to prevent degradation . Personal protective equipment (PPE) must include NIOSH/CEN-approved respirators (e.g., OV/AG/P99 filters) for aerosolized particles and nitrile gloves. Environmental controls should prevent drainage contamination due to potential aquatic toxicity .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for ⁹H, singlet) and the ester carbonyl (δ ~170 ppm).

- IR : Confirm the isocyanate stretch (~2250 cm⁻¹) and ester C=O (~1730 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks should align with the molecular formula C₈H₁₃NO₃ (exact mass: 187.0844) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., hydrolysis vs. nucleophilic substitution) impact the functionalization of this compound?

- Answer : The isocyanate group’s electrophilicity makes it prone to nucleophilic attack by amines or alcohols, forming ureas or carbamates. However, trace moisture can trigger hydrolysis to unstable carbamic acid, leading to CO₂ release and amine byproducts. Kinetic studies under controlled humidity (e.g., using molecular sieves) and low temperatures (0–5°C) are critical to favor desired pathways .

Q. What contradictions exist in reported stability data for this compound, and how can they be resolved experimentally?

- Answer : Discrepancies in thermal stability (e.g., decomposition temperatures ranging from 40°C to 80°C) may arise from impurities or storage conditions. Accelerated stability studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under varying humidity levels can clarify degradation thresholds. Parallel NMR monitoring of aged samples can identify decomposition products .

Q. What strategies optimize regioselectivity when using this compound in multi-step syntheses (e.g., peptide coupling or polymer chemistry)?

- Answer : Protecting-group strategies (e.g., Boc for amines) prevent unwanted side reactions. For example, in peptide synthesis, pre-activation of the isocyanate with DMAP (4-dimethylaminopyridine) enhances coupling efficiency with amino acids. Solvent polarity (e.g., DMF vs. THF) and temperature gradients can further modulate reactivity .

Methodological Tables

Table 1 : Key Reaction Conditions for Functionalization of this compound

Table 2 : Stability Data Under Controlled Conditions

| Condition | Temperature | Humidity | Degradation Time (hrs) | Primary Byproduct |

|---|---|---|---|---|

| Dry argon | -20°C | 0% | >720 | None |

| Ambient air | 25°C | 50% | 24 | Amine + CO₂ |

Critical Analysis of Contradictory Data

- Synthesis Yields : Variations in yields (e.g., 70–85% for urea derivatives) may stem from catalyst loading (Tf₂NH vs. DMAP) or solvent purity. Replication under strictly anhydrous conditions is advised .

- Safety Classifications : While IARC/ACGIH do not classify the compound as carcinogenic, conflicting acute toxicity data (LD₅₀ ranges) necessitate context-specific risk assessments using in vitro assays (e.g., HepG2 cell viability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。